7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H24N6O3S and its molecular weight is 476.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds bearing benzo[d]oxazol-2-ylthio groups have been reported to act as potent inhibitors of the lasb quorum sensing system in gram-negative bacteria .
Mode of Action
This is a common mechanism of action for many inhibitors .
Biochemical Pathways
The compound likely affects the quorum sensing pathways in bacteria. Quorum sensing is a form of bacterial cell-cell communication that allows bacteria to respond to external factors such as nutrient availability and coordinate behaviors such as biofilm formation and virulence production .
Result of Action
The result of the compound’s action would be the inhibition of the target, leading to a disruption in the quorum sensing pathways. This could potentially reduce the virulence and biofilm formation of the bacteria .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives are generally known for their wide range of biological activities
Cellular Effects
Some benzoxazole derivatives have shown cytotoxicity against certain cancer cell lines
Molecular Mechanism
It is possible that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression, similar to other benzoxazole derivatives . These hypotheses need to be confirmed through experimental studies.
Properties
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[benzyl(methyl)amino]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3S/c1-27(15-16-9-5-4-6-10-16)22-26-20-19(21(31)29(3)24(32)28(20)2)30(22)13-14-34-23-25-17-11-7-8-12-18(17)33-23/h4-12H,13-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEQCVREWZYEKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CCSC4=NC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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